molecular formula C13H18O2 B13349509 1-((p-Tolyloxy)methyl)cyclopentan-1-ol

1-((p-Tolyloxy)methyl)cyclopentan-1-ol

Cat. No.: B13349509
M. Wt: 206.28 g/mol
InChI Key: MODWWWHBZOAVPQ-UHFFFAOYSA-N
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Description

1-((p-Tolyloxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by a cyclopentane ring substituted with a hydroxyl group and a p-tolyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Tolyloxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with p-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the p-tolylmethanol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-((p-Tolyloxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.

    Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-((p-Tolyloxy)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((p-Tolyloxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the p-tolyloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Tolfenpyrad: An insecticide with a similar p-tolyloxy group but different overall structure and applications.

    Cyclopentanol Derivatives: Compounds with similar cyclopentane rings but different substituents.

Uniqueness: 1-((p-Tolyloxy)methyl)cyclopentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(4-methylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-11-4-6-12(7-5-11)15-10-13(14)8-2-3-9-13/h4-7,14H,2-3,8-10H2,1H3

InChI Key

MODWWWHBZOAVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2(CCCC2)O

Origin of Product

United States

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